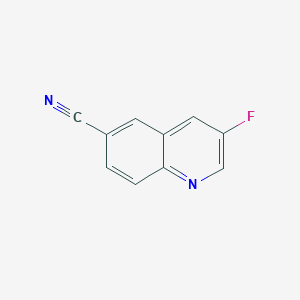

3-Fluoroquinoline-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoroquinoline-6-carbonitrile is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties

Synthetic Routes and Reaction Conditions:

Cyclization and Cycloaddition Reactions: These methods involve the formation of the quinoline ring system through cyclization of appropriate precursors.

Displacement of Halogen Atoms: This method includes the replacement of halogen atoms with fluorine to obtain fluoroquinolines.

Direct Fluorination: Direct introduction of fluorine into the quinoline ring using fluorinating agents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and solvent-free conditions are common to enhance efficiency and reduce environmental impact .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while nucleophilic substitution can produce various substituted quinolines .

Aplicaciones Científicas De Investigación

Antibacterial Applications

Fluoroquinolones, including derivatives like 3-Fluoroquinoline-6-carbonitrile, are primarily recognized for their effectiveness against a wide range of bacterial infections. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a valuable candidate for treating various infectious diseases.

- Mechanism of Action : Fluoroquinolones function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This inhibition leads to bacterial cell death, which is a critical mechanism in combating infections caused by resistant strains of bacteria .

- Broad-Spectrum Efficacy : Studies have demonstrated that modifications at the C-3 position of fluoroquinolones can enhance their antibacterial activity. For instance, this compound has shown promise in overcoming antibiotic resistance, particularly in strains resistant to traditional treatments .

Anticancer Potential

Recent research has highlighted the anticancer properties of fluoroquinolone derivatives, including this compound. The compound's structural features allow it to interact with various cellular targets involved in cancer progression.

- Cytotoxicity Studies : In vitro studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, modifications at the C-3 position have been linked to enhanced antiproliferative activities against oral epidermal carcinoma and ovarian carcinoma cells .

- Mechanisms of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth by targeting DNA topoisomerases, similar to established chemotherapeutic agents .

Synthesis and Chemical Modifications

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups, enhancing its biological activities.

- Synthetic Pathways : The compound can be synthesized through methods involving cyclization reactions and modifications at specific positions (C-3 and C-6) of the quinoline core. These synthetic strategies enable the development of hybrids with improved pharmacological profiles .

- Hybridization Approaches : Recent studies have explored hybrid compounds combining fluoroquinolone structures with other pharmacophores to create multifunctional agents with enhanced efficacy against both bacterial and cancerous cells .

Case Studies and Research Findings

Several case studies underscore the potential applications of this compound in real-world scenarios:

- Case Study on Antimicrobial Resistance : Research has shown that fluoroquinolone derivatives can be effective against multidrug-resistant bacterial strains, providing insights into their role in modern antimicrobial therapy .

- Clinical Implications : The ongoing development of new fluoroquinolone derivatives like this compound is crucial as healthcare faces increasing challenges from antibiotic-resistant infections and cancer treatment failures .

Mecanismo De Acción

The mechanism of action of 3-Fluoroquinoline-6-carbonitrile involves its interaction with specific molecular targets:

DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication. The compound stabilizes the enzyme-DNA complex, leading to the formation of DNA strand breaks and inhibition of DNA synthesis.

Enzyme Inhibition: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects

Comparación Con Compuestos Similares

3-Aminoquinoline: A precursor in the synthesis of 3-Fluoroquinoline-6-carbonitrile.

3,5-Difluoroquinoline: Another fluorinated quinoline with similar properties.

Fluoroquinolones: A class of antibiotics with a broad spectrum of antibacterial activity.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and biological activity compared to non-fluorinated analogs .

Actividad Biológica

3-Fluoroquinoline-6-carbonitrile is a fluorinated derivative of quinoline, a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom at the 3-position and a cyano group at the 6-position of the quinoline ring. This structural modification enhances its biological activity and interaction with various biological macromolecules, making it a valuable compound in medicinal chemistry.

The primary biological activities of this compound are attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. By stabilizing the enzyme-DNA complex, it induces DNA strand breaks, thereby inhibiting DNA synthesis and leading to bacterial cell death .

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress through ROS generation, contributing to its cytotoxic effects against various cancer cell lines. This mechanism is particularly relevant in the context of anticancer therapy .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes its minimum inhibitory concentration (MIC) values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 5.0 |

| Staphylococcus aureus | 2.5 |

| Pseudomonas aeruginosa | 10.0 |

| Klebsiella pneumoniae | 7.5 |

These results indicate that this compound possesses potent antibacterial activity, making it a candidate for further development as an antibiotic agent .

Anticancer Activity

In addition to its antibacterial effects, this compound has shown promise in anticancer applications. The following table presents the IC50 values for this compound against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20.1 |

| A431 (Skin Cancer) | 14.0 |

| SW480 (Colon Cancer) | 19.0 |

The anticancer activity is attributed to its ability to interfere with tubulin polymerization and promote ROS generation, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antibacterial Efficacy : A study reported that derivatives of quinoline, including this compound, exhibited enhanced antibacterial activity compared to traditional fluoroquinolones due to their structural modifications .

- Cytotoxicity Studies : Research demonstrated that the compound induced significant cytotoxicity in various cancer cell lines through mechanisms involving oxidative stress and DNA damage response pathways .

- Enzyme Interaction Studies : Investigations into the interaction between this compound and bacterial topoisomerases revealed that it effectively inhibited these enzymes, confirming its potential as an antibacterial agent .

Propiedades

IUPAC Name |

3-fluoroquinoline-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-9-4-8-3-7(5-12)1-2-10(8)13-6-9/h1-4,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVSORAPHLTZKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.